molecular formula C26H30N4O B13362073 4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol

4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol

Cat. No.: B13362073
M. Wt: 414.5 g/mol
InChI Key: DCRBTKPMBUGMPU-UHFFFAOYSA-N
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Description

4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol is a complex organic compound featuring an imidazo[1,2-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol typically involves multi-step reactions. One common approach includes the condensation of aniline derivatives with 5,7-dimethylimidazo[1,2-a]pyrimidine intermediates under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrido[2,3-d]pyrimidine derivatives

Uniqueness

4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[1,2-a]pyrimidine core and aniline substitution make it particularly versatile for various applications .

Properties

Molecular Formula

C26H30N4O

Molecular Weight

414.5 g/mol

IUPAC Name

4-(3-anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-di(propan-2-yl)phenol

InChI

InChI=1S/C26H30N4O/c1-15(2)21-13-19(14-22(16(3)4)24(21)31)23-25(28-20-10-8-7-9-11-20)30-18(6)12-17(5)27-26(30)29-23/h7-16,28,31H,1-6H3

InChI Key

DCRBTKPMBUGMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)NC3=CC=CC=C3)C4=CC(=C(C(=C4)C(C)C)O)C(C)C)C

Origin of Product

United States

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